4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine
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Overview
Description
Preparation Methods
The synthesis of 4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled to form the final product. The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, including its interactions with specific molecular targets . Additionally, it may have applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Comparison with Similar Compounds
When compared to other similar compounds, 4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine stands out due to its unique structural features and specific interactions with molecular targets . Similar compounds include other stilbenes and related organic molecules that share the 1,2-diphenylethylene moiety . the presence of the fluoro and methoxy groups, as well as the imidazole ring, distinguishes it from other compounds in this class .
Properties
Molecular Formula |
C19H19FN4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine |
InChI |
InChI=1S/C19H19FN4O4/c1-27-17-6-4-13(24(25)26)7-12(17)8-14(16-10-22-19(21)23-16)11-3-5-18(28-2)15(20)9-11/h3-7,9-10,14H,8H2,1-2H3,(H3,21,22,23)/t14-/m0/s1 |
InChI Key |
RFLOFHKRBGKCOB-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C[C@@H](C2=CC(=C(C=C2)OC)F)C3=CN=C(N3)N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CC(C2=CC(=C(C=C2)OC)F)C3=CN=C(N3)N |
Origin of Product |
United States |
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